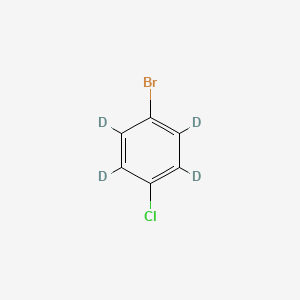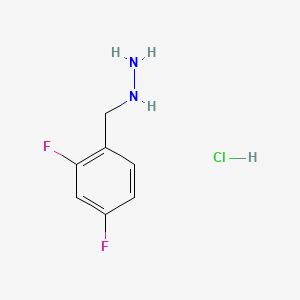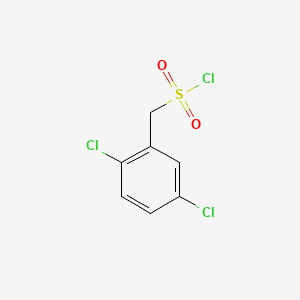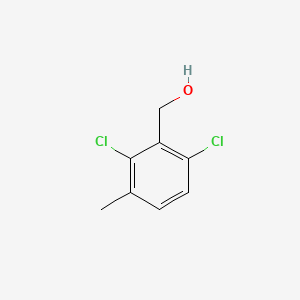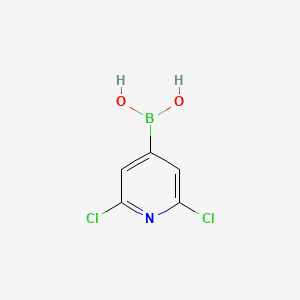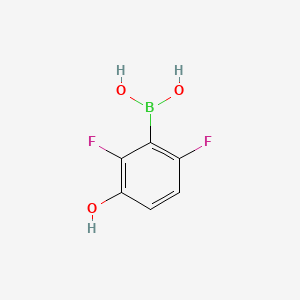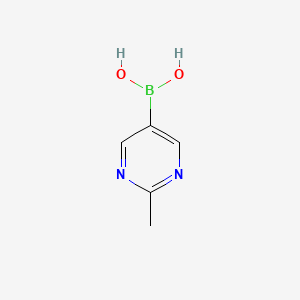
(2-Methylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C5H7BN2O2 and a molecular weight of 137.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Methylpyrimidin-5-yl)boronic acid” can be represented by the SMILES stringCC1=NC=C(B(O)O)C=N1 . The InChI code for this compound is 1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “(2-Methylpyrimidin-5-yl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .Physical And Chemical Properties Analysis
“(2-Methylpyrimidin-5-yl)boronic acid” is a pale-yellow to yellow-brown solid or liquid . Unfortunately, specific data on its boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Synthesis Methodology : Patel et al. (2016) developed an efficient and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid, a compound closely related to (2-Methylpyrimidin-5-yl)boronic acid. This synthesis features in situ protection of the amine and a Suzuki–Miyaura borylation for large-scale production (Patel et al., 2016).
Analytical Challenges and Solutions : Zhong et al. (2012) discuss the analytical challenges posed by highly reactive pinacolboronate esters, such as those derived from (2-Methylpyrimidin-5-yl)boronic acid, in Suzuki coupling reactions. They developed methods to stabilize these compounds and achieve effective separation and retention for purity analysis (Zhong et al., 2012).
Drug Development : Coleman et al. (2004) identified compounds, including variants of (2-Methylpyrimidin-5-yl)boronic acid, as potent antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis (Coleman et al., 2004).
Suzuki Cross-Coupling : Bouillon et al. (2003) explored the synthesis of halopyridin-2-yl-boronic acids and esters, which includes compounds similar to (2-Methylpyrimidin-5-yl)boronic acid, for Suzuki cross-coupling to produce new pyridines libraries (Bouillon et al., 2003).
High-Performance Liquid Chromatography (HPLC) Method : Joshi et al. (2013) described a method using glucaminium-based ionic liquids for the separation of boronic acids and pinacolboronate esters in HPLC. This method addressed the challenge of retaining hydrophilic boronic acids like (2-Methylpyrimidin-5-yl)boronic acid in reversed-phase chromatography (Joshi et al., 2013).
Nucleoside and Nucleotide Synthesis : Kimura and Mitsunobu (1978) investigated the borane reduction of uracil derivatives, a method potentially applicable to the synthesis of nucleosides and nucleotides involving compounds like (2-Methylpyrimidin-5-yl)boronic acid (Kimura & Mitsunobu, 1978).
Safety And Hazards
“(2-Methylpyrimidin-5-yl)boronic acid” is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propriétés
IUPAC Name |
(2-methylpyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLWJOEZRVRNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671658 |
Source


|
| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrimidin-5-yl)boronic acid | |
CAS RN |
1034924-06-5 |
Source


|
| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
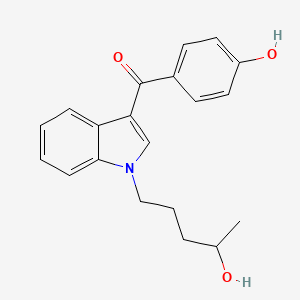
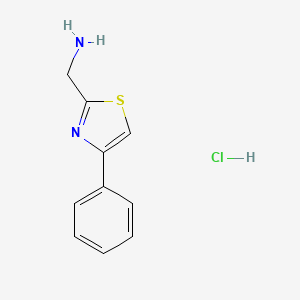
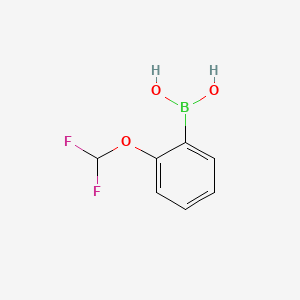
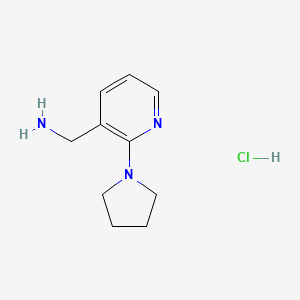
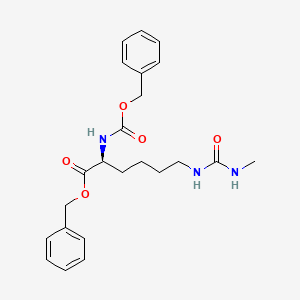
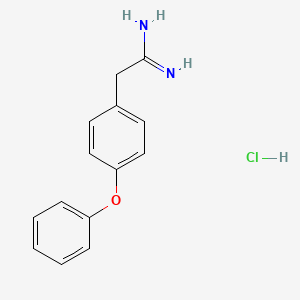
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)
